![molecular formula C20H17FN8O B1375327 6-氨基-2-(1-(2-氟苄基)-1H-吡唑并[3,4-b]吡啶-3-基)-7,9-二甲基-7,9-二氢-8H-嘌呤-8-酮 CAS No. 1361569-23-4](/img/structure/B1375327.png)

6-氨基-2-(1-(2-氟苄基)-1H-吡唑并[3,4-b]吡啶-3-基)-7,9-二甲基-7,9-二氢-8H-嘌呤-8-酮

描述

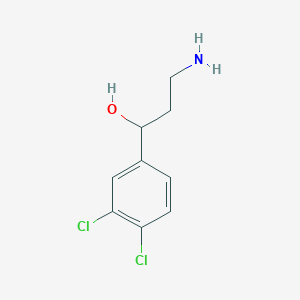

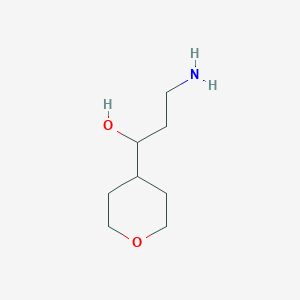

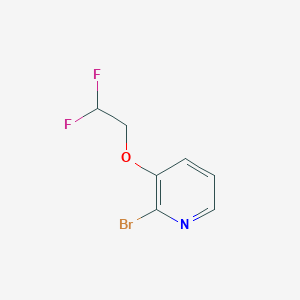

6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one is a useful research compound. Its molecular formula is C20H17FN8O and its molecular weight is 404.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. Pharmaceutical Field: Development and Validation of Vericiguat

Vericiguat, chemically known as “6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one”, is a novel oral soluble guanylate cyclase (sGC) stimulant developed by Merck & Co., Bayer AG to treat chronic heart failure .

Application Summary

Vericiguat is used to treat chronic heart failure and lowers hospitalization rate and ejection fraction . It was approved by the FDA in January 2021 for use in a subpopulation of patients with systolic heart failure .

Methods of Application

A rapid and economical RP-HPLC method was developed for the determination of Vericiguat in API (Active Pharmaceutical Ingredient). The developed method was validated as per the ICH guidelines . An Inertsil - ODS C18 (250 x 4.6 mm, 5μ) column at ambient temperature and an eluent system with a Methanol: Acetonitrile (60:40) ratio were used for chromatographic separation .

Results or Outcomes

Vericiguat showed linearity for the range of 20-70μg/mL with a correlation of determination R2=0.9999 and curve fitting (y=52296x + 6339). The accuracy was determined by recovery studies and was found in the range of 99.92-100.53% . The results for LOD and LOQ were 0.0047μg/mL and 0.01429 μg/mL respectively .

2. Antiviral Research: Influenza A Inhibitor

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Application Summary

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

This compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

3. Antidepressant Research: Synthesis of Antidepressant Molecules

This compound has been mentioned in a review about the synthesis of antidepressant molecules via metal-catalyzed reactions .

Application Summary

Depression is one of the most debilitating conditions in the world today. It has been challenging to make advancements toward better, more effective therapies since the introduction of antidepressant medicines in the late 1950s . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years . Depression, the third major global health concern, is anticipated to escalate to the second most significant health challenge worldwide by 2030 . According to WHO, 3.8% of the world’s population is affected by depression .

属性

IUPAC Name |

6-amino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-7,9-dimethylpurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN8O/c1-27-15-16(22)24-17(25-19(15)28(2)20(27)30)14-12-7-5-9-23-18(12)29(26-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H2,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNXUGWVLDZUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C(N=C2N(C1=O)C)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375244.png)

![1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B1375245.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)

![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)